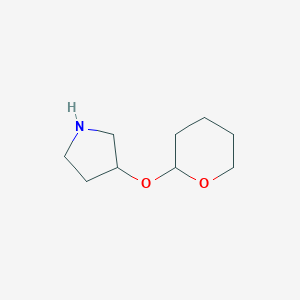
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran
Vue d'ensemble
Description
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, also known as R-PTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral pyran derivative that has been synthesized using several methods. R-PTP has been found to exhibit various physiological and biochemical effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran is not fully understood. However, it has been suggested that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran may act by binding to the active site of enzymes, thereby inhibiting their activity. This mechanism of action has been supported by several studies that have shown (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran to exhibit potent inhibitory activity against various enzymes.
Biochemical and Physiological Effects
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit various biochemical and physiological effects. Studies have shown that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using several methods. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran exhibits high enantiomeric purity, making it a useful tool for studying chiral compounds. However, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. One potential direction is the development of new drugs based on (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. Additionally, further studies are needed to fully understand the mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, which will be important for its potential use in clinical applications.
Applications De Recherche Scientifique
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug discovery. (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit potent inhibitory activity against several enzymes, including proteases and kinases, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(3R)-3-(oxan-2-yloxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDMBKPCOKANB-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


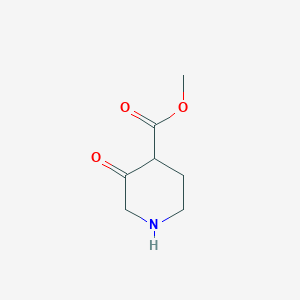



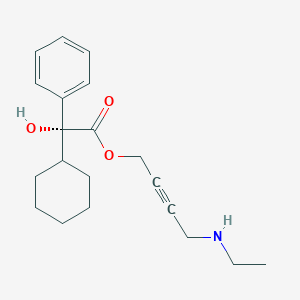
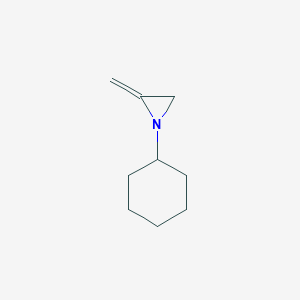

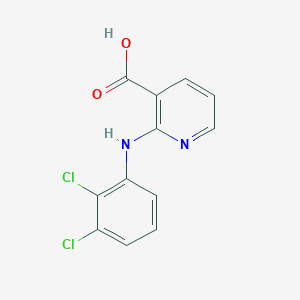
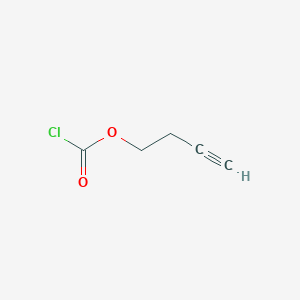
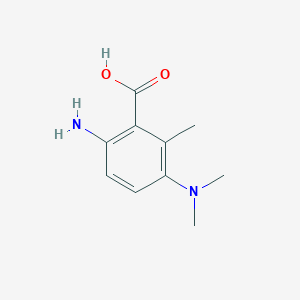


![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)